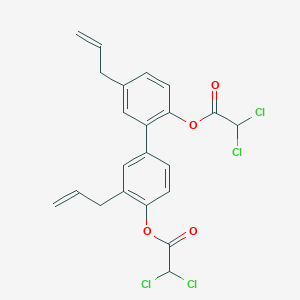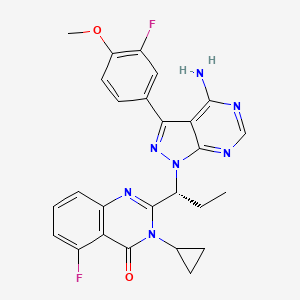
Honokiol DCA
Übersicht
Beschreibung
Honokiol dichloroacetate is a synthetic derivative of honokiol, a naturally occurring biphenolic compound extracted from the bark of Magnolia species. Honokiol has been traditionally used in Asian medicine for its anti-inflammatory, anti-oxidative, and anti-tumor properties. Honokiol dichloroacetate is designed to enhance the lipophilicity and bioavailability of honokiol, making it more effective in therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Honokiol dichloroacetate is synthesized by esterification of honokiol with dichloroacetic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction is carried out at room temperature for several hours, followed by purification through column chromatography .
Industrial Production Methods: Industrial production of honokiol dichloroacetate involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of honokiol dichloroacetate on an industrial scale .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Honokiol-Dichloracetat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Honokiol-Dichloracetat kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid zu Chinonderivaten oxidiert werden.
Reduktion: Die Reduktion von Honokiol-Dichloracetat kann mit Reduktionsmitteln wie Natriumborhydrid erreicht werden, was zur Bildung von Dihydroderivaten führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte, die gebildet werden:
Oxidation: Chinonderivate.
Reduktion: Dihydroderivate.
Substitution: Substituierte Honokiol-Derivate.
Wissenschaftliche Forschungsanwendungen
Honokiol-Dichloracetat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Vorläufer für die Synthese verschiedener bioaktiver Verbindungen verwendet.
Biologie: Untersucht auf seine Auswirkungen auf die Zellatmung und die Mitochondrienfunktion.
Medizin: Wird auf sein Potenzial zur Behandlung von Krebs, insbesondere vemurafenib-resistenter Melanome, untersucht.
5. Wirkmechanismus
Honokiol-Dichloracetat übt seine Wirkungen durch mehrere Mechanismen aus:
Molekularziele: Es zielt auf mitochondriale Enzyme wie Succinatdehydrogenase ab, was zu einer erhöhten Zellatmung führt.
Beteiligte Pfade: Es hemmt die Phosphorylierung des dynamin-verwandten Proteins 1 (DRP1), fördert die Normalisierung der Mitochondrien und induziert Apoptose in Krebszellen.
Ähnliche Verbindungen:
Magnolol: Eine weitere biphenolische Verbindung aus Magnolienarten mit ähnlichen entzündungshemmenden und antitumoralen Eigenschaften.
Hexafluorhonokiol: Ein fluoriertes Analogon von Honokiol mit verbesserter Lipophilie und Antikrebsaktivität.
Einzigartigkeit von Honokiol-Dichloracetat: Honokiol-Dichloracetat ist einzigartig aufgrund seiner verbesserten Lipophilie und Bioverfügbarkeit im Vergleich zu Honokiol. Diese Modifikation ermöglicht es ihm, in therapeutischen Anwendungen effektiver zu sein, insbesondere bei der Bekämpfung von arzneimittelresistenten Krebszellen .
Wirkmechanismus
Honokiol dichloroacetate exerts its effects through multiple mechanisms:
Vergleich Mit ähnlichen Verbindungen
Magnolol: Another biphenolic compound from Magnolia species with similar anti-inflammatory and anti-tumor properties.
Hexafluoro honokiol: A fluorinated analog of honokiol with enhanced lipophilicity and anti-cancer activity.
Uniqueness of Honokiol Dichloroacetate: Honokiol dichloroacetate is unique due to its enhanced lipophilicity and bioavailability compared to honokiol. This modification allows it to be more effective in therapeutic applications, particularly in targeting drug-resistant cancer cells .
Eigenschaften
IUPAC Name |
[4-[2-(2,2-dichloroacetyl)oxy-5-prop-2-enylphenyl]-2-prop-2-enylphenyl] 2,2-dichloroacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl4O4/c1-3-5-13-7-9-18(30-22(28)20(25)26)16(11-13)14-8-10-17(15(12-14)6-4-2)29-21(27)19(23)24/h3-4,7-12,19-20H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJLHVAHFGNFFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=C(C=C1)OC(=O)C(Cl)Cl)C2=CC(=C(C=C2)OC(=O)C(Cl)Cl)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3,5-Bis(trifluoromethyl)phenyl]-N-(9R)-cinchonan-9-ylurea](/img/structure/B8198237.png)
![N'-[1-(1-adamantyl)ethyl]ethane-1,2-diamine;hydrochloride](/img/structure/B8198238.png)


![5-phenylpentyl N-[(2R,3S)-2-methyl-4-oxooxetan-3-yl]carbamate](/img/structure/B8198269.png)







![2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxo-3H-purin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-3H-purin-6-one;azane](/img/structure/B8198321.png)

